Ac-AETYYTD-NH2

Description

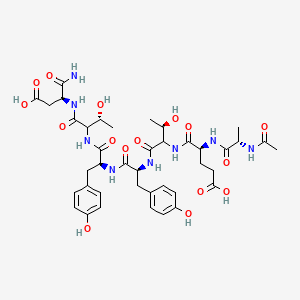

Ac-AETYYTD-NH2 is a synthetic acetylated peptide with the amino acid sequence Ala-Glu-Thr-Tyr-Tyr-Thr-Asp, featuring N-terminal acetylation (Ac-) and C-terminal amidation (-NH2). These modifications enhance its metabolic stability and modulate receptor binding affinity compared to non-modified peptides . Analytical characterization, including mass spectrometry (MS), has confirmed its acetylation status and structural integrity .

Properties

CAS No. |

134938-80-0 |

|---|---|

Molecular Formula |

C40H54N8O16 |

Molecular Weight |

902.9 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H54N8O16/c1-18(42-21(4)51)35(59)43-26(13-14-30(54)55)36(60)47-33(20(3)50)40(64)46-28(15-22-5-9-24(52)10-6-22)37(61)45-29(16-23-7-11-25(53)12-8-23)38(62)48-32(19(2)49)39(63)44-27(34(41)58)17-31(56)57/h5-12,18-20,26-29,32-33,49-50,52-53H,13-17H2,1-4H3,(H2,41,58)(H,42,51)(H,43,59)(H,44,63)(H,45,61)(H,46,64)(H,47,60)(H,48,62)(H,54,55)(H,56,57)/t18-,19+,20+,26-,27-,28-,29-,32?,33?/m0/s1 |

InChI Key |

OMJBYYOERJBDPE-UKKCTGFVSA-N |

Isomeric SMILES |

C[C@H](C(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C)O |

Canonical SMILES |

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-AETYYTD-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The acetyl group is introduced at the N-terminus, and the peptide is cleaved from the resin and amidated at the C-terminus .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-AETYYTD-NH2 can undergo various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

Oxidation: Formation of dityrosine.

Reduction: Formation of free thiols.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Ac-AETYYTD-NH2 has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Ac-AETYYTD-NH2 involves its interaction with specific molecular targets. For example, in Alzheimer’s disease research, it has been shown to bind to the amyloid-beta peptide, preventing its interaction with nicotinic acetylcholine receptors. This interaction is believed to mitigate the cholinergic dysfunction associated with Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Acetylated Peptides

Table 1: Key Properties of Ac-AETYYTD-NH2 and Structural Analogues

Key Findings :

- Stability: this compound exhibits superior serum stability compared to shorter acetylated peptides (e.g., Ac-Gly-Tyr-NH2) and non-acetylated counterparts, likely due to reduced protease accessibility from its extended sequence .

- Functional Implications : Tyrosine residues in this compound may facilitate π-π stacking or hydrogen bonding, contrasting with simpler acetylated dipeptides lacking such interactions .

Small-Molecule Acetylated Compounds

Table 2: Reactivity and Conformational Comparisons

Key Findings :

- Reactivity : Unlike acetaldehyde, which undergoes explosive polymerization with oxidizers , this compound shows negligible reactivity due to its peptide backbone and protective modifications.

- Conformations : Acetanilide’s rigid planar structure, resolved via UV photoelectron spectroscopy , contrasts with the peptide’s moderate flexibility, which allows adaptive binding to targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.